molecular formula C22H17N3OS B8465973 4-[2-(Ethylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]benzaldehyde

4-[2-(Ethylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]benzaldehyde

Cat. No. B8465973
M. Wt: 371.5 g/mol
InChI Key: FPNQJSMQULEZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544677B2

Procedure details

7-chloro-2-(methylthio)-6-phenylpyrido[2,3-d]pyrimidine (6-3) (0.80 g, 2.66 mmol) was combined with 4-formylphenylboronic acid (1.0 g, 6.64 mmol), cesium carbonate (4.30 g, 13 mmol), and bis(tri-t-butylphosphine)palladium (0.136 g, 0.266 mmol) in dioxane (10 mL) and heated in a microwave reactor at 150° C. for 60 min. The reaction mixture was diluted with water and extracted with CH2Cl2. he combined organic layer was dried, filtered and concentrated. The residue was purified by silica gel chromatography (35% EtOAc in hexane) to give 4-[2-(ethylthio)-6-phenylpyrido[2,3-d]pyrimidine-7-yl]benzaldehyde. LRMS m/z (M+H) Calcd: 372.5, found: 372.5
Name
7-chloro-2-(methylthio)-6-phenylpyrido[2,3-d]pyrimidine
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.136 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:4][C:5]2[CH:10]=[N:9][C:8]([S:11][CH2:12][CH3:13])=[N:7][C:6]=2[N:14]=1.[CH:21]([C:23]1[CH:28]=[CH:27][C:26](B(O)O)=[CH:25][CH:24]=1)=[O:22].C(=O)([O-])[O-].[Cs+].[Cs+]>O1CCOCC1.O.CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C>[CH2:12]([S:11][C:8]1[N:9]=[CH:10][C:5]2[CH:4]=[C:3]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:2]([C:26]3[CH:27]=[CH:28][C:23]([CH:21]=[O:22])=[CH:24][CH:25]=3)=[N:14][C:6]=2[N:7]=1)[CH3:13] |f:2.3.4,^1:47,53|

Inputs

Step One
Name
7-chloro-2-(methylthio)-6-phenylpyrido[2,3-d]pyrimidine
Quantity
0.8 g
Type
reactant
Smiles
ClC=1C(=CC2=C(N=C(N=C2)SCC)N1)C1=CC=CC=C1
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C1=CC=C(C=C1)B(O)O
Step Three
Name
Quantity
4.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0.136 g
Type
catalyst
Smiles
CC(C)([P](C(C)(C)C)([Pd][P](C(C)(C)C)(C(C)(C)C)C(C)(C)C)C(C)(C)C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
CUSTOM
Type
CUSTOM
Details
was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (35% EtOAc in hexane)

Outcomes

Product
Name
Type
product
Smiles
C(C)SC=1N=CC2=C(N1)N=C(C(=C2)C2=CC=CC=C2)C2=CC=C(C=O)C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.